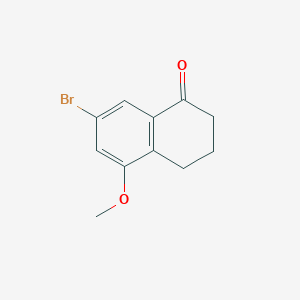

7-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 7-Bromo-DMN, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound belongs to the class of naphthalenone derivatives and is structurally similar to other psychoactive compounds such as 2C-B and mescaline. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Estrogenic Activity

Jones et al. (1979) detailed the synthesis of dihydronaphthalene isomers with potent antiestrogenic activity, demonstrated both orally and subcutaneously in rats and mice. These compounds were developed through acylation and Grignard reactions, leading to high binding affinity with rat uterine cytosol estrogen receptors, exceeding that of estradiol (Jones et al., 1979).

Synthesis of Chrysenes and Other A-Fused Phenanthrenes

Gilchrist and Summersell (1988) explored the synthesis of 2-bromo-1-vinyl-3,4-dihydronaphthalene, which underwent electrocyclic ring closure when heated. This process was applied to cyclopentenone derivatives, showcasing the versatility of dihydronaphthalenes in synthesizing complex polycyclic hydrocarbons (Gilchrist & Summersell, 1988).

Dopaminergic Synthesis

Öztaşkın, Göksu, and SeÇen (2011) detailed a six-step synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid, resulting in a biologically active compound with potential dopaminergic applications (Öztaşkın, Göksu, & SeÇen, 2011).

Synthesis and Biological Evaluation of Oximes

Zhuang Yan and Hartmann (1998) synthesized and evaluated oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene, investigating their use as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase. The compounds were synthesized and tested for their inhibitory effects, although they showed only marginal effectiveness (Zhuang Yan & Hartmann, 1998).

Asymmetric Synthesis of Anthracyclinones

Suzuki, Kimura, and Terashima (1986) reported a highly diastereoselective bromolactonization process, producing advanced intermediates for optically active anthracyclinones. This work contributed significantly to the field of asymmetric synthesis, highlighting the utility of dihydronaphthalene derivatives in complex molecular constructions (Suzuki, Kimura, & Terashima, 1986).

Green Synthesis and Antibacterial Activity

Khan (2017) synthesized a heterocyclic compound from Chalcone using dihydronaphthalene derivatives and evaluated its antibacterial properties. This study emphasized the potential of these compounds in developing new antibacterial agents, combining green chemistry principles with pharmaceutical applications (Khan, 2017).

Antimicrobial Metabolites

Sun et al. (2011) isolated new metabolites from an aquatic fungus, including dihydronaphthalen-1 (2H)-one derivatives, demonstrating significant antimicrobial activities. This research underlines the potential of dihydronaphthalenes in discovering new antimicrobial agents (Sun et al., 2011).

Eigenschaften

IUPAC Name |

7-bromo-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAWJSZLKXGWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1CCCC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2988108.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)

![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)

![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2988122.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)

![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)